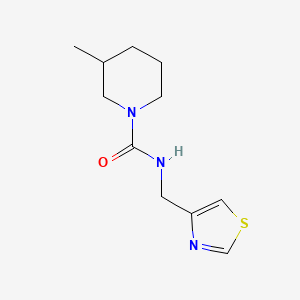
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of piperidine carboxamides and has a molecular formula of C12H18N2O1S1. In
Applications De Recherche Scientifique
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an inhibitor of certain enzymes and receptors. It has been reported to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
In the field of material science, this compound has been studied for its potential applications as a building block for the synthesis of new materials. It has been reported to have potential applications in the development of new polymers, sensors, and catalysts.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide involves the inhibition of certain enzymes and receptors. It has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is known to improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide have been extensively studied. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. It has also been reported to have anti-inflammatory properties, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide in lab experiments include its reproducibility and efficiency in synthesis. It has also been reported to have low toxicity and high stability, which makes it suitable for use in various experiments.
The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited availability, which can make it expensive to use in large-scale experiments.
Orientations Futures
There are many future directions for the study of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide. One potential direction is the development of new derivatives of this compound with improved properties. Another direction is the study of its potential applications in the field of nanotechnology, where it could be used as a building block for the synthesis of new materials with unique properties. Additionally, the study of the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis method of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide involves the reaction of 3-methylpiperidine-1-carboxylic acid with thionyl chloride, followed by the reaction with 4-methyl-1,3-thiazole-5-carboxaldehyde. The resulting compound is then treated with ammonia to obtain the final product. This synthesis method has been reported in various scientific studies and has been found to be efficient and reproducible.
Propriétés
IUPAC Name |
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9-3-2-4-14(6-9)11(15)12-5-10-7-16-8-13-10/h7-9H,2-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDDHRZLSPFZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7542740.png)
![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)

![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![7-methoxy-N-[4-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7542771.png)
![1-benzyl-N-[2-(3-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7542777.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)

![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)

![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)